Dendryol D

Description

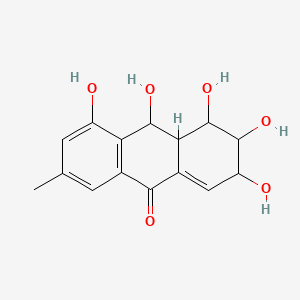

Dendryol D (C₁₅H₁₆O₆) is a phytotoxic anthraquinone derivative isolated from the weed pathogenic fungus Dendryphiella sp., first reported by Tanaka et al. in 1995 . It crystallizes as pale red needles with a melting point of 209–212°C and a specific optical rotation of [α]D²⁵ = -120° (MeOH, c 0.25). Its structure, confirmed via ¹H-NMR, ¹³C-NMR, and HRFABMS, features a tricyclic anthraquinone core with four hydroxyl groups, one ketone, and an allyl methylene group replaced by a hydroxyl methine compared to Dendryol A . This compound exhibits potent phytotoxicity against barnyard grass (Echinochloa crus-galli) at concentrations as low as 5,000 µg/mL, inducing dose-dependent necrosis .

Properties

Molecular Formula |

C15H16O6 |

|---|---|

Molecular Weight |

292.28 g/mol |

IUPAC Name |

2,3,4,5,10-pentahydroxy-7-methyl-3,4,4a,10-tetrahydro-2H-anthracen-9-one |

InChI |

InChI=1S/C15H16O6/c1-5-2-6-10(8(16)3-5)14(20)11-7(12(6)18)4-9(17)13(19)15(11)21/h2-4,9,11,13-17,19-21H,1H3 |

InChI Key |

XIPSQZAAFLSFAV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(C3C(C(C(C=C3C2=O)O)O)O)O)C(=C1)O |

Origin of Product |

United States |

Preparation Methods

Dendryol D is synthesized through the cultivation of the fungus Dendryphiella species. The culture filtrate is then subjected to various chromatographic techniques to isolate the compound. The structures of these compounds are elucidated using spectral data and single-crystal X-ray diffraction analysis

Chemical Reactions Analysis

Reaction Types Relevant to Organic Compounds

Synthesis Reactions

These involve the combination of reactants to form a single product. For example, the reaction between hydrogen gas and nitrogen gas forms ammonia:

.

Decomposition Reactions

Complex compounds break into simpler products, such as hydrogen peroxide decomposing into water and oxygen:

.

Oxidation-Reduction (Redox) Reactions

Examples include hydrogen gas reacting with fluorine gas to form hydrogen fluoride:

.

Precipitation Reactions

Formation of insoluble solids, such as silver iodide when silver nitrate reacts with sodium iodide:

.

Single Replacement Reactions

A more reactive element displaces another in a compound, e.g., copper displacing silver in silver nitrate:

.

Hypothetical Reaction Analysis Framework

If Dendryol D were studied, researchers might analyze its reactions using frameworks like those described in the search results. For instance:

| Reaction Type | Example Reaction | Key Observations |

|---|---|---|

| Synthesis | Combining reactants to form this compound | Heat release, color change, precipitate formation |

| Decomposition | This compound breaking into simpler molecules | Gas release (e.g., bubbles, odor) |

| Redox | Oxidation/reduction of functional groups | Color changes, exothermic nature |

| Precipitation | Reaction with ions to form insoluble salts | Cloudy solution, solid residue |

Research Methodologies

Modern approaches to studying chemical reactions include:

-

Design of Experiments (DoE) : Used to optimize reaction conditions (e.g., temperature, reagent ratios) .

-

Kinetic Studies : Analyzing reaction rates to determine mechanisms .

-

Generative AI : Predicting novel reactions via deep learning models .

Limitations and Next Steps

The absence of This compound in the provided sources suggests either:

-

Nomenclature Error : The compound may be referred to by a different name or acronym.

-

Novelty : It may be a recently discovered or proprietary compound not yet extensively studied.

To proceed, researchers would need to:

Scientific Research Applications

Dendryol D has several scientific research applications:

Agriculture: Due to its phytotoxic activity, this compound is studied for its potential use as a natural herbicide against barnyardgrass.

Chemistry: As an anthraquinone derivative, this compound is of interest in organic synthesis and the study of anthraquinone chemistry.

Biology: The study of this compound and its effects on plants can provide insights into plant-pathogen interactions and the development of new agricultural chemicals

Mechanism of Action

The exact mechanism of action of Dendryol D is not fully understood. its phytotoxic activity suggests that it may interfere with essential physiological processes in plants, leading to their death. The molecular targets and pathways involved in this process are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Dendryol D belongs to a family of structurally related anthraquinones (Dendryols A–D) and shares functional similarities with other fungal metabolites. Below is a comparative analysis:

Table 1: Structural and Bioactive Comparison of this compound and Analogous Compounds

Key Findings

Structural Differentiation: this compound differs from Dendryol A by an additional hydroxyl group at the methine position, enhancing polarity but reducing thermal stability (m.p. 209–212°C vs. Dendryol A’s 190–192°C) . Compared to acruciquinones (e.g., acruciquinone C), this compound lacks the 6/6/5 fused ring system, which is critical for Asteromyces metabolites’ unique enzyme interactions .

Bioactivity: Phytotoxicity: All Dendryols (A–D) target barnyard grass, but only Dendryol A affects velvetleaf (Abutilon theophrasti), suggesting hydroxylation patterns influence plant specificity . Enzyme Inhibition: Dendryol B’s β-oriented 9-OH group enables strong sortase A inhibition, a trait absent in this compound due to structural differences . Antimicrobial Effects: Acruciquinone A outperforms this compound in protecting human keratinocytes from S. aureus damage, highlighting the role of anthraquinone backbone modifications .

The impact of this compound’s hydroxyl group on solubility and bioavailability warrants further investigation.

Biological Activity

Dendryol D is a compound derived from various fungal species, notably belonging to the Dendryphiella genus. It has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biotechnology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is classified as an anthraquinone derivative, which is known for its diverse biological effects. The chemical structure of this compound consists of a polycyclic aromatic system that contributes to its reactivity and interaction with biological molecules.

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates that it has been effective against various bacterial strains and fungi. The following table summarizes the antimicrobial activity of this compound against different pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibitory | |

| Staphylococcus aureus | Inhibitory | |

| Candida albicans | Moderate inhibition |

2. Anti-inflammatory Effects

Studies have shown that this compound possesses anti-inflammatory properties. It can modulate the expression of pro-inflammatory cytokines, which are crucial in inflammatory responses. A significant study evaluated its effects on lipopolysaccharide (LPS)-stimulated microglial cells, revealing that this compound reduced nitric oxide (NO) production and decreased levels of TNF-α and IL-6.

- Experimental Setup : BV-2 microglial cells were treated with varying concentrations of this compound (1.25 to 5 µM) alongside LPS.

- Findings :

- Reduction in NO levels was observed.

- Decreased expression of TNF-α and IL-6 was noted, suggesting a potential mechanism for its anti-inflammatory action.

3. Cytotoxicity Profile

The cytotoxic effects of this compound were assessed using the MTT assay on various cell lines. The results indicated that at lower concentrations, this compound did not significantly affect cell viability, but higher concentrations led to increased cytotoxicity.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : Investigation into its use as an adjunct therapy in bacterial meningitis demonstrated improved outcomes in neuroinflammation models when treated with this compound alongside standard therapies.

- Case Study 2 : Application in dermatological conditions showed promising results in reducing inflammation and promoting healing in skin lesions caused by microbial infections.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Molecular docking studies suggest that this compound interacts with key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) .

- Modulation of Signaling Pathways : It appears to influence various signaling cascades related to inflammation and cell survival, contributing to its therapeutic effects.

Q & A

Q. What methodologies are employed to isolate Dendryol D from Dendryphiella sp., and how is compound purity validated during purification?

this compound is isolated via ethyl acetate (EtOAc) extraction of fungal culture filtrates, followed by chromatographic techniques such as column chromatography and preparative HPLC. Purity is validated using thin-layer chromatography (TLC) and high-resolution mass spectrometry (HRFABMS) . Monitoring UV absorption (λmax 241, 285, 337 nm) and optical rotation ([α]D²⁵ -120°) ensures structural consistency .

Q. Which spectroscopic and crystallographic techniques are critical for elucidating the structure of this compound?

Structural determination relies on:

- ¹H/¹³C-NMR to assign protons/carbons, including hydroxyl methine signals (δH 4.15; δC 70.7) distinguishing it from Dendryol A .

- HMBC correlations to confirm connectivity, e.g., between H-9 and C-12 in partial structure B .

- Single-crystal X-ray diffraction to resolve stereochemistry and confirm tricyclic anthraquinone derivatives .

Q. What standardized assays are used to evaluate this compound’s phytotoxic activity, and what parameters define its efficacy?

Phytotoxicity is tested via leaf puncture assays on intact plants (e.g., barnyard grass). A 10 μL aliquot of this compound (70% acetone, 5000 μg/mL) is applied to wounds, with lesion size measured after 5 days. Activity thresholds are defined at ≥1/1000 dilution (5 μg/mL), where necrosis indicates bioactivity .

Advanced Research Questions

Q. How does the hydroxylation pattern in this compound influence its phytotoxic potency compared to Dendryol A?

this compound’s additional hydroxyl group (C15H16O6 vs. C15H16O5 in Dendryol A) enhances hydrophilicity, potentially improving cell membrane penetration. Comparative bioassays show this compound induces larger lesions at lower concentrations, suggesting hydroxylation augments target binding or redox cycling in plant tissues . Structural-activity relationship (SAR) studies require synthesizing analogs to isolate hydroxylation effects .

Q. What strategies resolve spectral contradictions during this compound’s structural analysis, such as ambiguous HMBC correlations?

Discrepancies in NMR assignments (e.g., allyl methylene vs. hydroxyl methine signals) are addressed by:

- Comparative analysis with Dendryol A’s spectra to identify shifts caused by hydroxylation .

- DFT calculations to predict ¹³C chemical shifts and validate HMBC correlations .

- Isotopic labeling (e.g., deuterated solvents) to clarify exchangeable protons .

Q. How can in vitro and in vivo models differentiate this compound’s mode of action from reactive oxygen species (ROS)-mediated phytotoxicity?

- In vitro : Measure ROS generation using DCFH-DA fluorescence in plant cell suspensions treated with this compound.

- In vivo : Apply ROS scavengers (e.g., ascorbic acid) alongside this compound; reduced lesion size implicates ROS involvement. Histological staining (e.g., trypan blue) identifies necrotic vs. apoptotic pathways .

Q. What chromatographic parameters optimize this compound quantification in complex fungal extracts?

Reverse-phase HPLC with a C18 column (5 μm, 250 × 4.6 mm) and UV detection at 285 nm (based on λmax) achieves baseline separation. Mobile phases (e.g., acetonitrile/0.1% formic acid) are adjusted to resolve this compound from co-eluting anthraquinones .

Methodological Considerations

Q. How should researchers design dose-response studies to account for this compound’s non-linear phytotoxic effects?

Use a logarithmic concentration gradient (0.1–100 μg/mL) and non-linear regression models (e.g., four-parameter logistic curve) to calculate EC50 values. Include positive controls (e.g., glyphosate) and negative controls (solvent-only) to normalize environmental variability .

Q. What statistical approaches address variability in phytotoxic activity data across biological replicates?

Apply mixed-effects models to partition variance between technical and biological replicates. Outliers are identified via Grubbs’ test, and data are normalized to lesion area controls. Bootstrapping generates 95% confidence intervals for EC50 values .

Data Interpretation & Contradictions

Q. How can conflicting bioactivity results between in vitro and field trials for this compound be reconciled?

Environmental factors (e.g., UV degradation, microbial metabolism) may reduce field efficacy. Accelerated stability studies (40°C/75% RH) and soil half-life assays identify degradation pathways. Formulation additives (e.g., UV protectants) can enhance field performance .

Q. What mechanistic hypotheses explain this compound’s selective phytotoxicity toward monocots (e.g., barnyard grass) vs. dicots?

Hypothesize differential uptake via monocot-specific transporters or target-site specificity (e.g., inhibition of acetyl-CoA carboxylase in lipid biosynthesis). Comparative transcriptomics of treated monocots/dicots can identify unique gene expression patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.